2,5-Difluoro-3-nitropyridin-4-amine
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Overview
Description
2,5-Difluoro-3-nitropyridin-4-amine is a fluorinated nitropyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both nitro and fluoro groups on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-3-nitropyridin-4-amine typically involves the fluorination of a nitropyridine precursor. One common method is the reaction of 3-nitropyridine with fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves continuous flow synthesis techniques. These methods offer advantages such as improved safety, scalability, and efficiency. For instance, the use of microreactors allows for precise control of reaction conditions, minimizing the risk of side reactions and ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro groups can be substituted by nucleophiles such as amines or thiols under mild conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing fluoro groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the fluoro atoms.
Reduction: 2,5-Difluoro-3-aminopyridine.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
2,5-Difluoro-3-nitropyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Agrochemicals: Employed in the development of pesticides and herbicides due to its bioactive properties.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-3-nitropyridin-4-amine is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the fluoro groups influence the compound’s electronic properties. These interactions can affect molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-4-nitropyridine
- 2,6-Difluoro-3-nitropyridine
- 3,5-Difluoro-4-nitropyridine
Uniqueness
2,5-Difluoro-3-nitropyridin-4-amine is unique due to the specific positioning of the fluoro and nitro groups on the pyridine ring. This arrangement imparts distinct reactivity and properties compared to other difluoronitropyridines.
Properties
Molecular Formula |
C5H3F2N3O2 |
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Molecular Weight |
175.09 g/mol |
IUPAC Name |
2,5-difluoro-3-nitropyridin-4-amine |
InChI |
InChI=1S/C5H3F2N3O2/c6-2-1-9-5(7)4(3(2)8)10(11)12/h1H,(H2,8,9) |
InChI Key |
KVOBENHBFIWVFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)[N+](=O)[O-])N)F |
Origin of Product |
United States |
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